1-Bromo-2-methyl-3,4-dinitrobenzene
Overview
Description
1-Bromo-2-methyl-3,4-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of benzene, featuring a bromine atom, a methyl group, and two nitro groups as substituents
Preparation Methods
The synthesis of 1-Bromo-2-methyl-3,4-dinitrobenzene typically involves a multi-step process. One common method includes the nitration of 2-bromo-1-methylbenzene, followed by further nitration to introduce the second nitro group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of nitro groups . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1-Bromo-2-methyl-3,4-dinitrobenzene undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups using nitric acid and sulfuric acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like tin and hydrochloric acid.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include concentrated acids for nitration, reducing agents for reduction, and nucleophiles for substitution. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-Bromo-2-methyl-3,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme interactions and protein assays.
Medicine: Investigated for potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-3,4-dinitrobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene product . The nitro groups on the benzene ring influence the reactivity and orientation of further substitutions.
Comparison with Similar Compounds
1-Bromo-2-methyl-3,4-dinitrobenzene can be compared with other dinitrobenzene derivatives such as:
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
These compounds share similar structural features but differ in the positions of the nitro groups, which affect their chemical properties and reactivity . The presence of the bromine and methyl groups in this compound makes it unique and influences its specific applications and reactivity patterns.
Properties
IUPAC Name |
1-bromo-2-methyl-3,4-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYXHHOXCIPFBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579153 | |
Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290353-57-0 | |
Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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